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Abstract

Erteberel (LY500307) is a synthetic, nonsteroidal estrogen that functions as a potent and
selective estrogen receptor B (ERB) agonist.[1][2][3] Developed initially by Eli Lilly and
Company, Erteberel was investigated for its therapeutic potential in central nervous system
disorders and benign prostatic hyperplasia.[1][3][4] Despite demonstrating a favorable safety
profile in early clinical trials, its development for these initial indications has been discontinued.
[1][3] However, emerging preclinical research has unveiled promising applications for Erteberel
in oncology, particularly in the treatment of glioblastoma and the suppression of cancer
metastasis. This document provides a comprehensive technical overview of Erteberel,
detailing its pharmacological profile, mechanism of action, and the experimental findings from
key preclinical and clinical studies.

Introduction

Erteberel, also known as SERBA-1 (Selective Estrogen Receptor Beta Agonist-1), is a small
molecule with the IUPAC name (3aS,4R,9bR)-4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-
hexahydrocyclopenta[c]chromen-8-0l.[1] Its development was predicated on the growing
understanding of the distinct physiological roles of the two main estrogen receptor subtypes,
ERa and ERB. While ERa activation is associated with uterotrophic and proliferative effects,
ERp has been implicated in antiproliferative and pro-apoptotic pathways in various tissues,
making it an attractive therapeutic target.[5]
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Pharmacological Profile

Erteberel exhibits high selectivity for ER[3 over ERa, which is a key feature of its design. This
selectivity has been quantified in competitive binding assays and functional transcription
assays.

Data Presentation

Table 1: Binding Affinity and Functional Selectivity of Erteberel

Selectivity
Parameter ERa ERB Reference
(ERa/ERp)
Binding Affinity
_ 2.68 0.19 14-fold [3]
(Ki, nM)
Functional
Activity (EC50, 19.4 0.66 32-fold [2]13]
nM)
Agonist Efficacy
94% 101% - [3]

(Emax)

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of Erteberel on Total Testosterone

(TT) Suppression

95% Confidence
Parameter Value Reference
Interval
Maximum TT
. ~28.6% - [6]
Suppression (Emax)
Potency (EC50) on TT
~1.69 ng/mL 0.871 to 4.44 ng/mL [6]

Suppression

Mechanism of Action and Signhaling Pathways
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Erteberel exerts its biological effects by binding to and activating ER[, a ligand-activated
transcription factor. Upon activation, ER[3 can modulate gene expression through several
mechanisms, including direct binding to estrogen response elements (EREs) on DNA, and
through non-genomic pathways that involve rapid, membrane-initiated signaling events.

Signaling in Glioblastoma (GBM)

In glioblastoma cells, Erteberel treatment has been shown to reduce proliferation and induce
apoptosis.[5][7] Mechanistic studies revealed that LY500307 modulates pathways related to
apoptosis, the cell cycle, and the DNA damage response.[5][7] Furthermore, Erteberel
activates both classical ERE-mediated signaling and non-classical pathways involving AP-1,
p38 MAPK, and JNK.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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